Wnk-IN-11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

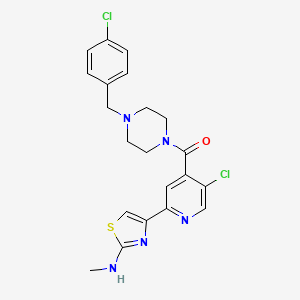

WNK-IN-11 is a highly selective, allosteric, non-ATP-competitive inhibitor targeting With-No-Lysine (WNK) kinases, particularly WNK1, with an IC50 of 4 nM . It is structurally characterized by the molecular formula C21H21Cl2N5OS (MW: 462.4) and is noted for its low aqueous solubility but high stability in DMSO (324.39 mM) . Preclinical studies demonstrate its efficacy in inhibiting tumor growth in multiple myeloma (MM) models by suppressing WNK1-mediated pathways, including GLUT1 membrane localization, cell cycle arrest in the G0/G1 phase, and downregulation of PECAM1 and CD74 expression . Unlike pan-WNK inhibitors, this compound shows minimal off-target effects on kinases unrelated to blood pressure regulation (e.g., BTK and FER) .

Preparation Methods

The synthesis of WNK-IN-11 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process with optimizations for yield and purity.

Chemical Reactions Analysis

WNK-IN-11 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Therapeutic Potential in Cancer

Recent studies have highlighted the role of WNK kinases in cancer progression, including tumor growth and metastasis. WNK-IN-11's potential applications in oncology include:

- Tumor Metastasis Control : In preclinical models, treatment with this compound impaired the ability of NK cells to control tumor metastasis. This indicates that while it may inhibit NK cell function, it could also provide insights into how to modulate immune responses against tumors .

- Dysregulation of Cancer Signaling Pathways : The dysregulation of WNK kinases has been linked to tumor growth and angiogenesis. By targeting these kinases with inhibitors like this compound, researchers aim to explore new avenues for cancer treatment by disrupting these signaling pathways .

Case Studies

Several studies have documented the effects of this compound on various cell types and conditions:

- Natural Killer Cells :

- Cancer Models :

Data Table: Summary of Applications

Mechanism of Action

WNK-IN-11 exerts its effects by inhibiting the activity of WNK kinases. The mechanism involves binding to the allosteric site of the WNK kinase, which prevents the phosphorylation and activation of downstream kinases such as OSR1 and SPAK. This inhibition disrupts the regulation of ion transporters and channels, leading to altered ion homeostasis and cellular responses .

Comparison with Similar Compounds

Mechanism of Action

Key Differences :

- This compound binds allosterically, avoiding competition with ATP and reducing off-target effects, whereas WNK463 targets the ATP-binding site across all WNK isoforms, leading to broader kinase inhibition .

Key Findings :

- WNK463 , despite potent anti-tumor activity in breast cancer (BC) and colorectal cancer (CRC), was discontinued due to dose-dependent toxicity in rats .

Efficacy in Disease Models

Key Contrasts :

- In NLRP3 inflammasome studies, This compound paradoxically increases caspase-1 activation and IL-1β secretion in macrophages, suggesting context-dependent roles .

Selectivity Profiling

| Kinase | This compound Inhibition | WNK463 Inhibition |

|---|---|---|

| WNK1 | 4 nM | <10 nM |

| WNK2–4 | >1 µM | <10 nM |

| BTK | 120 nM | Not reported |

Implications :

- This compound ’s isoform selectivity for WNK1 minimizes off-target effects compared to WNK463 , which broadly inhibits WNK1–4 .

Biological Activity

WNK-IN-11 is a selective inhibitor of WNK (With No Lysine) kinases that has garnered attention for its role in modulating various biological processes, particularly in immune responses and cellular signaling pathways. This article delves into the biological activity of this compound, highlighting its effects on the NLRP3 inflammasome, NK cell physiology, and potential therapeutic implications.

Overview of WNK Kinases

WNK kinases are a family of serine/threonine protein kinases that play crucial roles in regulating ion homeostasis, blood pressure, and cellular signaling. The dysregulation of these kinases is implicated in several pathophysiological conditions, including hypertension and inflammatory diseases. This compound specifically targets WNK1 and WNK4, which are known to influence various cellular processes.

NLRP3 Inflammasome Activation

this compound has been shown to enhance the activation of the NLRP3 inflammasome in macrophages. This was evidenced by increased caspase-1 activation and IL-1β production upon treatment with this compound in LPS-primed primary bone marrow-derived macrophages (BMDMs). The compound also promoted pyroptosis, indicated by increased propidium iodide uptake and lactate dehydrogenase (LDH) release when cells were stimulated with ATP or nigericin .

Effects on NK Cells

In natural killer (NK) cells, inhibition of WNK kinases by this compound significantly decreased cell volume, motility, and cytolytic activity. This inhibition was associated with the induction of autophagy via AMPK activation and mTOR signaling inhibition. Additionally, this compound treatment increased phosphorylation of Akt and c-Myc, disrupting the balance between activating kinases and inhibitory phosphatases .

Table 1: Summary of Biological Effects of this compound

Case Studies

-

NLRP3 Inflammasome Study

A study demonstrated that macrophages treated with this compound exhibited a marked increase in NLRP3 oligomerization. This was assessed using immortalized NLRP3-KO BMDMs expressing EGFP-tagged NLRP3. The results indicated that WNK1 functions as a negative regulator of NLRP3 activation, and its inhibition by this compound augments inflammasome activation through enhanced oligomerization . -

Natural Killer Cell Dynamics

In a separate investigation focusing on NK cells, treatment with this compound led to impaired tumor metastasis control when adoptively transferred NK cells were used in tumor-bearing mice models. This highlights the critical role of WNK kinases in regulating NK cell physiology and suggests potential therapeutic avenues for enhancing anti-tumor immunity through targeted inhibition .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of WNK-IN-11 in kinase inhibition, and how does its allosteric inhibition differ from competitive inhibitors?

this compound is a small-molecule allosteric inhibitor targeting the With-No-Lysine (WNK) kinase family, specifically WNK1, with an IC50 of 4 nM . Unlike competitive inhibitors that bind to the ATP-binding site, allosteric inhibitors like this compound modulate kinase activity by binding to regulatory domains, reducing off-target effects and enhancing selectivity. This mechanism is critical for studying WNK signaling pathways in diseases such as hypertension and cancer .

Q. How selective is this compound against non-target kinases, and what experimental methods validate this selectivity?

Selectivity profiling using a panel of 440 human kinases revealed that this compound exhibits >100-fold selectivity for WNK1 over most kinases, with significant inhibition only observed in BTK and FER kinases (unrelated to blood pressure regulation) . Broad-spectrum kinase assays (e.g., radiometric or fluorescence-based enzymatic assays) and cellular target engagement studies (e.g., thermal shift assays) are recommended to confirm selectivity .

Q. What in vivo models have demonstrated the efficacy of this compound, and what endpoints are used to evaluate therapeutic outcomes?

In subcutaneous xenograft models of multiple myeloma (MM), this compound (10–50 mg/kg, intraperitoneal) reduced tumor volume by 60–80% and suppressed Ki67 proliferation markers . Systemic MM models in NCG mice showed prolonged survival and reduced tumor burden, with endpoints including bioluminescence imaging, histopathology, and survival curves . Dose-dependent toxicity assessments (e.g., body weight monitoring) are essential to validate safety .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for this compound solubility in aqueous solutions, given its poor aqueous solubility?

this compound has low water solubility (0.1 mg/mL) but dissolves in DMSO up to 150 mg/mL (324.39 mM) . For in vitro assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in culture media with surfactants (e.g., 0.1% Tween-80) to stabilize the compound. For in vivo studies, use vehicles like 5% DMSO + 40% PEG300 + 55% saline, ensuring homogeneity via sonication .

Q. What methodologies are recommended to resolve contradictions in this compound’s therapeutic outcomes across different disease models?

Discrepancies in efficacy (e.g., hypertension vs. cancer models) may arise from tissue-specific WNK isoform expression or off-target effects. To address this:

- Perform isoform-specific knockdown/knockout experiments (e.g., siRNA or CRISPR) to isolate WNK1-dependent effects .

- Use proteomics or phosphoproteomics to map downstream signaling changes .

- Compare pharmacokinetic profiles (e.g., plasma half-life, tissue distribution) across models .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies with limited sample sizes?

For small-sample in vivo studies (e.g., n=6–10 per group), use non-parametric tests (Mann-Whitney U for pairwise comparisons) and Bayesian hierarchical models to account for variability. Dose-response curves can be fitted using nonlinear regression (e.g., four-parameter logistic model) with bootstrapping to estimate confidence intervals .

Q. Methodological Considerations

- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed methods, including compound characterization (e.g., HPLC purity ≥98%), storage conditions (-20°C for powders, -80°C for solutions), and batch-to-batch consistency checks .

- Data Reporting : Include raw data (e.g., tumor volumes, kinase assay readouts) in supplementary materials and use standardized units (e.g., IC50 in nM, dose in mg/kg) .

Properties

IUPAC Name |

[5-chloro-2-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-4-yl]-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXAYIXYYOVALX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.